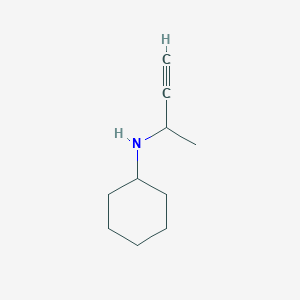

N-(1-methylprop-2-yn-1-yl)cyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-methylprop-2-yn-1-yl)cyclohexanamine is an organic compound with the molecular formula C10H17N It is a cyclohexanamine derivative where the amino group is substituted with a 1-methylprop-2-yn-1-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylprop-2-yn-1-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with propargyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexanamine attacks the carbon atom of the propargyl bromide, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-methylprop-2-yn-1-yl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Neuroprotective Agents

Propargylamines, including N-(1-methylprop-2-yn-1-yl)cyclohexanamine, have been studied for their role as neuroprotective agents. They are known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. For instance, derivatives like selegiline and rasagiline have been used in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease due to their ability to enhance dopaminergic activity and provide neuroprotection .

1.2 Synthesis of Hybrid Molecules

Recent studies highlight the synthesis of hybrid molecules using propargylamines as building blocks. These hybrids often combine well-known pharmacophores to create compounds with improved bioactivity. For example, this compound can be utilized in the development of multi-target drugs that act on multiple pathways relevant to diseases like Alzheimer's .

Organic Synthesis Applications

2.1 Synthetic Precursors

this compound serves as a valuable synthetic precursor in the preparation of various organic compounds. Its unique structure allows for further functionalization through reactions such as alkylation and amination, leading to a broad array of derivatives that can be used in pharmaceuticals and agrochemicals .

2.2 Formation of Heterocycles

The compound can be transformed into various heterocyclic structures, which are essential in medicinal chemistry. For instance, propargylamines can undergo cyclization reactions to form pyrroles, pyridines, and other nitrogen-containing heterocycles that exhibit significant biological activities .

Case Studies and Research Findings

3.1 Biological Activity Studies

A study investigating the biological activity of propargylamines reported that certain derivatives exhibited significant inhibitory effects on MAO-A and MAO-B isoforms, suggesting potential use in treating mood disorders and neurodegenerative diseases . The IC50 values for some derivatives were found to be lower than those of established MAO inhibitors, indicating enhanced potency.

3.2 Antimicrobial Activity

Research has also explored the antimicrobial properties of propargylamine derivatives, including this compound. Several synthesized compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential application in developing new antibiotics .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds/Derivatives |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agents for Parkinson's/Alzheimer's | Selegiline, Rasagiline |

| Organic Synthesis | Synthetic precursors for complex organic molecules | Various propargylamine derivatives |

| Heterocycle Formation | Formation of biologically active heterocycles | Pyrroles, Pyridines |

| Biological Activity | MAO inhibition and antimicrobial activity | Various synthesized derivatives |

Mecanismo De Acción

The mechanism of action of N-(1-methylprop-2-yn-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The alkyne group may participate in covalent bonding with active site residues, leading to inhibition of enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

N-methylprop-2-yn-1-amine: Similar structure but lacks the cyclohexane ring.

Cyclohexylamine: Similar structure but lacks the alkyne group.

Uniqueness

N-(1-methylprop-2-yn-1-yl)cyclohexanamine is unique due to the presence of both the cyclohexane ring and the alkyne group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

N-(1-methylprop-2-yn-1-yl)cyclohexanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound features an alkyne functional group, which contributes to its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oximes or nitriles | KMnO4, CrO3 |

| Reduction | Converts alkyne to alkene or alkane | Pd/C, LiAlH4 |

| Substitution | Reacts with electrophiles | Alkyl halides, acyl chlorides |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these molecular targets. Its alkyne group may form covalent bonds with active site residues of enzymes, leading to inhibition.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antidepressant Activity : Research indicates that derivatives of compounds similar to this compound exhibit significant antidepressant effects. In particular, studies using forced swimming tests (FST) and tail suspension tests (TST) demonstrated that certain analogs reduced immobility in a dose-dependent manner, comparable to standard antidepressants like fluoxetine .

- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine in the brain, contributing to its antidepressant effects .

- Cytotoxicity Studies : Evaluations of cytotoxicity using brine shrimp lethality bioassays revealed that while some derivatives possess moderate toxicity (ED50 values around 358.65 µg/mL), they may also exhibit antitumor properties due to the presence of oxime derivatives .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

N-but-3-yn-2-ylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,9-11H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUDENKDQFXMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.